Ethylene-b-ionol-d3

Description

Properties

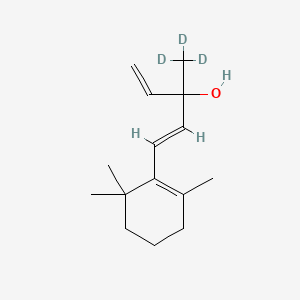

Molecular Formula |

C15H24O |

|---|---|

Molecular Weight |

223.37 g/mol |

IUPAC Name |

(1E)-3-(trideuteriomethyl)-1-(2,6,6-trimethylcyclohexen-1-yl)penta-1,4-dien-3-ol |

InChI |

InChI=1S/C15H24O/c1-6-15(5,16)11-9-13-12(2)8-7-10-14(13,3)4/h6,9,11,16H,1,7-8,10H2,2-5H3/b11-9+/i5D3 |

InChI Key |

PZGYHDPZANRCSM-KVUBHPTHSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C=C)(/C=C/C1=C(CCCC1(C)C)C)O |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(C)(C=C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Ethylene-b-ionol-d3 in Modern Research: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Ethylene-b-ionol-d3, a deuterated derivative of α-Ionol, serves a critical and specialized function in modern research, primarily as a high-fidelity internal standard for quantitative analysis. Its application is crucial in methodologies that require precise and accurate measurement of structurally similar compounds in complex biological and chemical matrices. This technical guide provides an in-depth exploration of its core application, supported by detailed experimental insights and logical frameworks.

Core Application: An Internal Standard in Mass Spectrometry

The principal application of this compound is as an internal standard, particularly in mass spectrometry (MS) based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of three deuterium atoms (d3) into its structure imparts a specific mass shift without significantly altering its chemical and physical properties. This key characteristic allows it to mimic the behavior of the target analyte during sample preparation, chromatography, and ionization, thus enabling accurate quantification by correcting for variations in extraction efficiency, injection volume, and instrument response.

Stable isotope-labeled internal standards like this compound are considered the gold standard in quantitative analysis due to their ability to co-elute with the analyte of interest, experiencing identical matrix effects and ionization suppression or enhancement. This co-elution behavior is paramount for achieving the highest levels of accuracy and precision in complex sample analysis.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of both the deuterated standard and its non-labeled counterpart is essential for method development.

| Property | This compound | (1E)-3-Methyl-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,4-pentadien-3-ol |

| Synonyms | Deuterated Ethylene-β-ionol | Vinyl-β-ionol, Ethylene-beta-ionol |

| Molecular Formula | C₁₅H₂₁D₃O | C₁₅H₂₄O |

| Molecular Weight | ~223.37 g/mol | ~220.35 g/mol |

| CAS Number | Not readily available | 5208-93-5 |

Hypothetical Experimental Protocol: Quantification of a Target Analyte in a Plant Matrix

Objective: To quantify the concentration of Compound X (a hypothetical analyte structurally related to Ethylene-b-ionol) in a plant leaf extract using LC-MS/MS with this compound as an internal standard.

Methodology:

-

Sample Preparation:

-

Homogenize 100 mg of flash-frozen plant leaf tissue in liquid nitrogen.

-

Extract the homogenized tissue with 1 mL of a methanol/water (80:20, v/v) solution containing a known concentration of this compound (e.g., 50 ng/mL).

-

Vortex the mixture for 10 minutes at 4°C.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and filter through a 0.22 µm PTFE syringe filter.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Compound X: [M+H]⁺ → fragment ion 1, [M+H]⁺ → fragment ion 2.

-

This compound (Internal Standard): [M+H]⁺ → fragment ion 1', [M+H]⁺ → fragment ion 2'.

-

-

-

-

Data Analysis:

-

Generate a calibration curve by plotting the ratio of the peak area of Compound X to the peak area of this compound against the concentration of Compound X standards.

-

Quantify Compound X in the plant extract by interpolating the peak area ratio from the calibration curve.

-

Logical Frameworks and Workflows

The application of this compound in quantitative research follows a structured and logical workflow.

Caption: General experimental workflow for quantitative analysis using an internal standard.

The rationale for using a deuterated internal standard can be further illustrated through a logical relationship diagram.

Caption: Rationale for using this compound as an internal standard.

Conclusion

This compound is a highly valuable tool for researchers engaged in quantitative studies. Its role as a stable isotope-labeled internal standard is indispensable for overcoming the inherent challenges of analyzing target compounds in complex samples. By ensuring high accuracy and precision, it enables reliable data for a wide range of applications in metabolomics, environmental analysis, and drug development. The principles and methodologies outlined in this guide provide a foundational understanding for the effective utilization of this compound in cutting-edge research.

An In-depth Technical Guide to the Synthesis and Characterization of Ethylene-b-ionol-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene-b-ionol-d3 is a deuterated derivative of β-ionol, a naturally occurring C13-norisoprenoid. β-Ionone and its analogs have garnered significant interest in the scientific community for their diverse biological activities, including potential anti-cancer and anti-inflammatory properties. The introduction of deuterium atoms into bioactive molecules is a common strategy in drug discovery to modulate metabolic pathways and enhance pharmacokinetic profiles. This guide outlines a theoretical framework for the synthesis and characterization of this compound, providing researchers with a foundational understanding for its potential development and application. The molecular formula for this compound is C₁₅H₂₁D₃O, and its molecular weight is approximately 223.37 g/mol .[1]

Plausible Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from commercially available β-ionone. The first step is a deuteration reaction to introduce the three deuterium atoms, followed by a reduction of the ketone functionality to the corresponding alcohol.

A potential method for introducing deuterium at the α-position to the carbonyl group involves base-catalyzed hydrogen-deuterium exchange.

Step 1: Deuteration of β-ionone

β-ionone can be treated with a deuterium source, such as deuterium oxide (D₂O), in the presence of a base catalyst (e.g., sodium deuteroxide, NaOD) to facilitate the exchange of the α-protons for deuterium atoms.

Step 2: Reduction of d3-β-ionone

The resulting deuterated β-ionone (d3-β-ionone) is then reduced to this compound. A selective reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), can be used to convert the ketone to a secondary alcohol. The use of a standard reducing agent is acceptable here as the deuterium is already incorporated in the molecule.

Below is a diagram illustrating the proposed synthetic workflow.

Predicted Characterization Data

The characterization of this compound would rely on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR: The proton NMR spectrum of this compound is expected to be similar to that of β-ionol, with the notable absence of the signal corresponding to the methyl protons adjacent to the carbonyl group.

¹³C NMR: The carbon-13 NMR spectrum will show characteristic shifts for the carbons in the cyclohexene ring and the side chain. The carbon bearing the deuterium atoms will exhibit a triplet multiplicity due to C-D coupling.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~39.0 |

| C2 | ~1.45 | ~32.8 |

| C3 | ~1.60 | ~34.1 |

| C4 | ~2.00 | ~41.5 |

| C5 | - | ~135.0 |

| C6 | - | ~129.5 |

| C7 | ~5.60 | ~137.0 |

| C8 | ~5.50 | ~129.0 |

| C9(OH) | ~4.50 | ~68.0 |

| C10-D₃ | Absent | ~21.0 (triplet) |

| C11 | ~1.05 | ~28.8 (x2) |

| C12 | ~1.70 | ~21.7 |

| C13 | ~1.25 | ~23.5 |

Note: Predicted values are based on known data for β-ionol and its derivatives and may vary.

Predicted Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 223.37, corresponding to the increased mass due to the three deuterium atoms. Fragmentation patterns would be similar to β-ionol, with characteristic losses of water and side-chain fragments.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z | Description |

| [M]⁺ | 223.37 | Molecular Ion |

| [M - H₂O]⁺ | 205.36 | Loss of water |

| [M - C₃H₃D₃O]⁺ | 163.29 | Cleavage of the side chain |

| [C₉H₁₃]⁺ | 121.10 | Cyclohexenyl fragment |

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been reported, studies on β-ionone and its analogs suggest potential anti-cancer properties. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

One of the proposed mechanisms of action for β-ionone analogs involves the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt pathway. Inhibition of this pathway can lead to decreased cell survival and proliferation.

The following diagram illustrates a potential signaling pathway that could be influenced by this compound, based on the known activity of related compounds.

Detailed Experimental Protocols

The following are hypothetical, detailed protocols for the synthesis and characterization of this compound.

Synthesis of d3-β-ionone

-

Materials: β-ionone (1.0 g, 5.2 mmol), Deuterium oxide (D₂O, 20 mL), Sodium metal (0.1 g, 4.3 mmol), Anhydrous tetrahydrofuran (THF, 30 mL).

-

Procedure:

-

Carefully add sodium metal to D₂O in an ice bath to generate NaOD in situ.

-

Dissolve β-ionone in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the freshly prepared NaOD/D₂O solution to the β-ionone solution.

-

Heat the mixture to reflux and stir for 24 hours.

-

Monitor the reaction progress by ¹H NMR by observing the disappearance of the methyl ketone singlet.

-

After completion, cool the reaction mixture to room temperature and neutralize with 1 M DCl in D₂O.

-

Extract the product with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude d3-β-ionone.

-

Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

-

Synthesis of this compound

-

Materials: d3-β-ionone (0.5 g, 2.2 mmol), Sodium borohydride (NaBH₄, 0.1 g, 2.6 mmol), Anhydrous methanol (20 mL).

-

Procedure:

-

Dissolve d3-β-ionone in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add sodium borohydride in small portions.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

-

Characterization Methods

-

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra will be recorded on a 400 MHz or 500 MHz spectrometer using CDCl₃ as the solvent.

-

Chemical shifts will be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

-

Mass Spectrometry:

-

High-resolution mass spectrometry (HRMS) will be performed using an electrospray ionization (ESI) or electron ionization (EI) source to confirm the molecular weight and elemental composition.

-

Conclusion

This technical guide provides a comprehensive overview of the plausible synthesis and predicted characterization of this compound. While experimental data for this specific molecule is currently lacking, the methodologies and data presented here, based on known chemistry of analogous compounds, offer a valuable starting point for researchers interested in the synthesis and evaluation of this and other deuterated norisoprenoids. Further investigation is warranted to confirm the synthesis, elucidate the precise spectroscopic data, and explore the biological activities of this compound.

References

Ethylene-β-ionol-d3 (CAS 77265-43-1): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethylene-β-ionol-d3 (CAS 77265-43-1), a deuterated analog of Ethylene-β-ionol. Given its isotopic labeling, this compound is primarily utilized as an internal standard in quantitative mass spectrometry-based assays. This document outlines its physicochemical properties, a probable synthetic pathway, and a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Compound Properties

Ethylene-β-ionol-d3 is the deuterium-labeled form of (1E)-3-Methyl-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,4-pentadien-3-ol. The incorporation of three deuterium atoms on the ethylene group results in a mass shift that allows it to be distinguished from its unlabeled counterpart by a mass spectrometer, while maintaining nearly identical chemical and physical properties.

Physicochemical Data

The following table summarizes the key quantitative data for Ethylene-β-ionol-d3 and its unlabeled analog.

| Property | Ethylene-β-ionol-d3 | (1E)-3-Methyl-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,4-pentadien-3-ol (Unlabeled) |

| CAS Number | 77265-43-1 | 59057-30-6[1][2] |

| Molecular Formula | C₁₅H₂₁D₃O | C₁₅H₂₄O[1][3] |

| Molecular Weight | 223.37 g/mol | 220.35 g/mol [1] |

| Appearance | Presumed to be a clear, colorless to light yellow oil | Light Yellow Oil[2] |

| Boiling Point | Not available | 315.3°C at 760 mmHg[2] |

| Density | Not available | 0.948 g/cm³[2] |

| Solubility | Soluble in organic solvents like Methanol, Ether, Ethyl Acetate, Dichloromethane | Soluble in Dichloromethane, Ether, Ethyl Acetate, Methanol[2] |

| pKa (Predicted) | ~13.93 ± 0.29 | 13.93 ± 0.29[4] |

Synthesis Pathway

While the specific synthesis of Ethylene-β-ionol-d3 is not detailed in publicly available literature, a plausible synthetic route can be inferred from the known synthesis of its unlabeled analog, vinyl-β-ionol. The key step would involve the use of a deuterated vinylating agent. A likely approach is the Grignard reaction of β-ionone with a deuterated vinylmagnesium halide.

References

An In-depth Technical Guide to the Isotopic Purity of Deuterated Compounds for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific isotopic purity of Ethylene-b-ionol-d3 was not publicly available at the time of this writing. This guide provides a comprehensive overview of the principles and methodologies for determining the isotopic purity of deuterated compounds, using a representative deuterated natural product analog as an example, which is directly applicable to compounds like this compound.

Introduction to Isotopic Purity

Isotopically labeled compounds, particularly those enriched with deuterium, are indispensable tools in pharmaceutical research and development. They serve as internal standards in quantitative bioanalysis, probes in metabolic studies, and can even be developed as therapeutic agents with improved pharmacokinetic profiles. The precise level of deuterium incorporation, known as isotopic purity or isotopic enrichment, is a critical quality attribute that directly impacts the reliability and accuracy of experimental results.

This technical guide outlines the common analytical techniques and experimental protocols for the determination of isotopic purity of deuterated molecules. The methodologies described herein are broadly applicable to a wide range of deuterated compounds.

Analytical Methodologies for Isotopic Purity Determination

The two primary techniques for assessing isotopic purity are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Each method provides unique and complementary information regarding the level and position of deuterium incorporation.

2.1. Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the distribution of isotopic masses in a sample.[2][3] High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose as it can resolve ions with very small mass differences.[1][4]

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For deuterated compounds, both ¹H (proton) and ²H (deuterium) NMR are employed to confirm the positions of deuterium labels and to estimate isotopic enrichment.[1][2]

Quantitative Data for a Representative Deuterated Compound

The isotopic purity of a deuterated compound is typically reported as the percentage of the desired deuterated species relative to all other isotopic variants (isotopologues). The following table summarizes typical isotopic purity data for a hypothetical tri-deuterated compound (d3-Compound X), as would be determined by mass spectrometry.

| Isotopologue | Description | Representative Mass (m/z) | Relative Abundance (%) |

| d0 | Unlabeled compound | M | < 0.5 |

| d1 | Compound with one deuterium | M+1 | < 1.0 |

| d2 | Compound with two deuteriums | M+2 | < 5.0 |

| d3 | Desired tri-deuterated compound | M+3 | > 98.0 |

Note: The exact mass-to-charge (m/z) ratio will depend on the elemental composition of the compound and the ionization method used. The relative abundances are representative and may vary between different batches and synthetic methods.

Experimental Protocols

4.1. Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the general procedure for determining the isotopic purity of a deuterated compound using Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS).

4.1.1. Sample Preparation

-

Prepare a stock solution of the deuterated compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition.

4.1.2. Instrumentation and Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Ion Source: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.

-

Chromatographic Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing 0.1% formic acid for positive ion mode or a suitable modifier for negative ion mode.

-

Mass Spectrometry Method: Acquire data in full scan mode over a mass range that includes the expected molecular ions of all isotopologues.

4.1.3. Data Analysis

-

Extract the ion chromatograms for the expected m/z values of each isotopologue (d0, d1, d2, d3, etc.).

-

Integrate the peak area for each isotopologue.

-

Correct the peak areas for the natural isotopic abundance of other elements in the molecule (e.g., ¹³C, ¹⁵N).

-

Calculate the isotopic purity as follows: Isotopic Purity (%) = (Corrected Peak Area of the Desired Isotopologue / Sum of Corrected Peak Areas of All Isotopologues) x 100

4.2. Isotopic Purity and Positional Analysis by NMR Spectroscopy

This protocol describes the use of ¹H and ²H NMR to assess isotopic purity and confirm the location of deuterium labels.

4.2.1. Sample Preparation

-

Dissolve an accurately weighed amount of the deuterated compound in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6) to a final concentration of 5-10 mg/mL.

4.2.2. ¹H NMR Analysis

-

Acquire a high-resolution ¹H NMR spectrum.

-

Integrate the signals corresponding to the protons at the sites of deuteration.

-

Compare these integrals to the integrals of protons in non-deuterated positions of the molecule. A significant reduction in the integral of a specific proton signal indicates successful deuteration at that position.

-

The isotopic enrichment at a specific site can be estimated from the residual proton signal.

4.2.3. ²H NMR Analysis

-

Acquire a ²H NMR spectrum.

-

The presence of a signal at a chemical shift corresponding to a specific position in the molecule confirms the location of the deuterium label.

Visualizations

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Structure determination of partially deuterated carotenoids from intrinsically labeled vegetables by HPLC-MS and 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Stability and Storage of Ethylene-b-ionol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethylene-b-ionol-d3. Due to the limited availability of specific stability data for the deuterated compound, this guide leverages information on its non-deuterated parent compound, β-ionol, and general knowledge of the stability of structurally related terpenes and polyenols. This information is critical for ensuring the integrity of this compound in research and drug development applications.

Chemical Profile of this compound

-

Chemical Name: (1E)-3-methyl-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,4-pentadien-3-ol-d3

-

CAS Number: 77265-43-1

-

Molecular Formula: C₁₅H₂₁D₃O

-

Molecular Weight: 223.37 g/mol

-

Appearance: Light Yellow Oil

-

Application: α-Ionol derivative, stable isotope labeled compound.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the chemical integrity of this compound. The following conditions are based on supplier recommendations and general best practices for similar compounds.

Quantitative Storage Recommendations:

| Parameter | Recommended Condition | Source |

| Storage Temperature | 2-8°C (Refrigerator) | Pharmaffiliates |

| Shipping Conditions | Ambient | Pharmaffiliates |

General Handling Guidelines:

-

Atmosphere: For long-term storage, it is advisable to keep the compound under an inert atmosphere, such as nitrogen or argon, to minimize oxidative degradation.

-

Container: Store in a tightly sealed, light-resistant container (e.g., amber glass vial) to prevent photo-degradation and exposure to moisture.

-

Handling: Handle in a well-ventilated area. Avoid direct contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Stability Profile and Potential Degradation Pathways

While specific kinetic stability data for this compound is not publicly available, the stability of its parent compound, β-ionol, and other related ionone derivatives has been studied. These compounds are known to be susceptible to degradation under certain environmental conditions.

Key Factors Influencing Stability:

-

Temperature: Terpenes and related compounds can undergo thermal degradation. Elevated temperatures can accelerate oxidation and isomerization reactions.

-

Light: Exposure to UV light can induce photolytic degradation, leading to the formation of various byproducts through isomerization and bond scission.

-

Oxygen: As a polyenol, this compound is susceptible to oxidation. The presence of oxygen can lead to the formation of epoxides, ketones, and other oxidation products.

-

pH: Acidic or basic conditions can catalyze degradation reactions, such as hydrolysis and rearrangement.

Potential Degradation Pathways:

The degradation of this compound is likely to follow pathways similar to those of β-ionol and other ionone derivatives. These pathways primarily involve oxidation and rearrangement of the molecule.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a stability-indicating analytical method should be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and effective technique for this purpose. A forced degradation study is a critical component of developing such a method.

Forced Degradation Study Protocol (General Framework):

This protocol provides a general framework for conducting a forced degradation study on this compound. The conditions should be optimized to achieve 5-20% degradation of the active substance.

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 48 hours.

-

Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light in a photostability chamber.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the samples using a developed stability-indicating HPLC method. The method should be capable of separating the parent compound from all generated degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound under each stress

-

Commercial Suppliers of Ethylene-b-ionol-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethylene-b-ionol-d3, a deuterated stable isotope-labeled compound. The information herein is intended for researchers, scientists, and drug development professionals who require high-purity, reliable internal standards for analytical applications. This document covers commercial sourcing, key technical data, a representative experimental protocol, and visualizations of the underlying analytical principles.

Commercial Availability

This compound is available from specialized chemical suppliers. One such commercial source is Pharmaffiliates, a manufacturer and supplier of pharmaceutical reference standards, impurities, and stable isotopes.[1]

Supplier Information:

-

Supplier: Pharmaffiliates

-

Product Name: Ethylene-β-ionol-d3

-

CAS Number: 77265-43-1

-

Category: Stable Isotopes, Miscellaneous Compounds

Technical Data Summary

The following table summarizes the typical quantitative data for this compound, based on information provided by commercial suppliers and general specifications for deuterated standards. A detailed Certificate of Analysis (CoA) with batch-specific data should be obtained from the supplier upon purchase.[2][3]

| Parameter | Specification | Description |

| Chemical Information | ||

| IUPAC Name | (1E)-3-methyl-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,4-pentadien-3-ol-d3 | The systematic name for the compound. |

| CAS Number | 77265-43-1 | A unique identifier for the chemical substance. |

| Molecular Formula | C₁₅H₂₁D₃O | The elemental composition of the molecule, indicating three deuterium atoms. |

| Molecular Weight | 223.37 g/mol | The mass of one mole of the substance. |

| Physical Properties | ||

| Appearance | Light Yellow Oil | The physical state and color of the compound. |

| Storage Conditions | 2-8°C Refrigerator | Recommended temperature range for long-term storage to maintain stability. |

| Quality Control Data | ||

| Purity (by HPLC) | ≥95% | The percentage of the desired compound in the material, as determined by High-Performance Liquid Chromatography. |

| Isotopic Purity | ≥98% | The percentage of the deuterated form relative to the non-deuterated and other isotopic forms. |

| Identity | Conforms to structure | Confirmation of the chemical structure, typically determined by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. |

Principle of Use: Isotope Dilution Mass Spectrometry

This compound is primarily used as an internal standard in quantitative analysis, particularly in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The underlying principle is Isotope Dilution Mass Spectrometry (IDMS). In this method, a known amount of the deuterated standard is added to a sample containing the non-deuterated analyte of interest (Ethylene-b-ionol).

The deuterated standard is chemically identical to the analyte, so it behaves similarly during sample preparation, extraction, and chromatographic separation. However, it is distinguishable by its higher mass in the mass spectrometer. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as any sample loss or variation in instrument response will affect both the analyte and the standard proportionally.

Representative Experimental Protocol: Quantification of Ethylene-b-ionol in a Sample Matrix using GC-MS

The following is a detailed, representative protocol for the quantification of Ethylene-b-ionol in a complex matrix (e.g., a flavor or fragrance formulation) using this compound as an internal standard.

4.1. Materials and Reagents

-

Ethylene-b-ionol (analyte)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Dichloromethane (GC grade)

-

Anhydrous Sodium Sulfate

-

Sample matrix

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

4.2. Sample Preparation

-

Preparation of Standard Solutions:

-

Prepare a stock solution of Ethylene-b-ionol (1 mg/mL) in methanol.

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Create a series of calibration standards by spiking appropriate amounts of the Ethylene-b-ionol stock solution into the sample matrix.

-

-

Sample and Standard Spiking:

-

To 1 g of each calibration standard and each unknown sample, add a precise volume of the this compound internal standard stock solution to achieve a final concentration of 10 µg/g.

-

-

Extraction:

-

To each spiked sample, add 5 mL of dichloromethane.

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.

-

Carefully transfer the organic (bottom) layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

-

-

Final Preparation:

-

Transfer the dried organic extract to a GC vial for analysis.

-

4.3. GC-MS Analysis

-

Gas Chromatograph:

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Oven Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

Ethylene-b-ionol (analyte): Select characteristic ions (e.g., m/z corresponding to the molecular ion and major fragments).

-

This compound (internal standard): Select the corresponding ions with a +3 m/z shift.

-

-

4.4. Data Analysis

-

Integrate the peak areas for the selected ions of both the analyte and the internal standard.

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.

-

Construct a calibration curve by plotting the response ratio against the concentration of the analyte in the calibration standards.

-

Calculate the response ratio for the unknown samples and determine their concentrations from the calibration curve.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key workflows and concepts described in this guide.

Caption: A flowchart illustrating the major steps in a quantitative analytical workflow using a deuterated internal standard.

Caption: A conceptual diagram showing the principle of using a deuterated internal standard for accurate quantification with mass spectrometry.

References

In-depth Technical Guide on Ethylene-b-ionol-d3: Safety Data and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for Ethylene-b-ionol-d3 (CAS No: 77265-43-1) was not publicly available at the time of this report. The following guide is a compilation of general safety principles for handling similar chemical compounds and a review of the potential biological activity of structurally related molecules, particularly vitamin D3 analogs. All quantitative data, experimental protocols, and specific safety recommendations would be found in a compound-specific SDS, which should be consulted before any handling or use.

General Safety and Handling Precautions

While a specific SDS for this compound is not available, general laboratory safety practices should be strictly followed when handling this or any research chemical. The following recommendations are based on standard protocols for handling similar powdered or crystalline organic compounds of unknown toxicity.

1.1. Personal Protective Equipment (PPE)

A comprehensive approach to personal safety is critical. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect against splashes or airborne particles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Glove integrity should be checked before and during use.

-

Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a properly fitted respirator (e.g., N95 or higher) is essential. Work should ideally be conducted in a fume hood or a glove box.

-

Body Protection: A laboratory coat should be worn and buttoned. For larger quantities, additional protective clothing may be necessary.

1.2. Engineering Controls

-

Ventilation: All work with this compound should be performed in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

1.3. Handling and Storage

-

Handling: Avoid direct contact with the skin, eyes, and clothing. Avoid creating dust. Use non-sparking tools and ensure proper grounding to prevent static discharge.

-

Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from incompatible materials.

Potential Biological Activity and Signaling Pathways

This compound is structurally related to ionone and vitamin D analogs. Research on similar compounds, particularly vitamin D3 analogs, suggests a potential interaction with the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. The following sections describe the generally understood signaling pathway of vitamin D3 and its analogs, which may provide insights into the potential mechanism of action of this compound.

2.1. Vitamin D Receptor (VDR) Signaling Pathway

The biological effects of vitamin D3 and its analogs are primarily mediated through the VDR. This pathway involves several key steps, from cellular uptake to the regulation of target gene transcription.

The Advent of Deuterated Ionol: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic replacement of hydrogen with its heavier isotope, deuterium, has emerged as a powerful tool in medicinal chemistry to enhance the metabolic stability and therapeutic profile of drug candidates. This technical guide delves into the discovery, history, and core technical aspects of deuterated ionol (also known as deuterated butylated hydroxytoluene or BHT). Ionol, a widely used antioxidant, has been a subject of interest for deuteration to modulate its pharmacokinetic properties. This document provides a comprehensive overview of the synthesis of deuterated ionol, comparative data on its metabolic stability and antioxidant activity, and a detailed look at the signaling pathways it influences. Experimental protocols for key analytical techniques are also provided to aid researchers in their practical applications.

Discovery and History: The Rise of the Kinetic Isotope Effect

The journey of deuterated ionol is intrinsically linked to the broader history of deuterium in drug discovery. While a singular "discovery" paper for deuterated ionol is not prominent in the literature, its conceptualization stems from a confluence of key scientific advancements:

-

The Discovery of Deuterium: Harold Urey's discovery of deuterium in 1931 laid the fundamental groundwork for its application in various scientific fields.[1]

-

The Kinetic Isotope Effect (KIE): Physical organic chemists have long utilized the kinetic isotope effect to elucidate reaction mechanisms.[2][3] The C-D bond is stronger than the C-H bond, leading to a slower rate of reactions where C-H bond cleavage is the rate-determining step.[3]

-

Early Applications in Drug Metabolism: The 1960s saw the first in vitro studies using deuterated compounds, such as morphine, to investigate their metabolism.[2][4] By the 1970s, the potential of deuteration to improve a drug's pharmacokinetic profile was being explored, with some deuterated compounds entering clinical trials.[2]

-

Antioxidants and Metabolic Stability: Ionol (BHT) is a well-established antioxidant used in food, cosmetics, and pharmaceuticals. Its metabolism, primarily involving the oxidation of the 4-methyl group, can lead to the formation of reactive metabolites. The strategic deuteration of this methyl group was a logical step to slow down its metabolism, reduce the formation of potentially toxic metabolites, and prolong its antioxidant action.

The development of deuterated pharmaceuticals gained significant momentum with the emergence of companies dedicated to this approach, leading to the approval of the first deuterated drug, deutetrabenazine, by the FDA in 2017.[5] This success has further solidified the "deuterium switch" as a viable strategy in drug development.[5]

Synthesis of Deuterated Ionol

The synthesis of deuterated ionol, specifically 2,6-di-tert-butyl-4-(trideuteromethyl)phenol (BHT-d3), can be achieved through modifications of established methods for the synthesis of BHT and the deuteration of phenolic compounds.

A common industrial synthesis of BHT involves the reaction of 2,6-di-tert-butylphenol with formaldehyde and dimethylamine to form a Mannich base, followed by hydrogenolysis.[6] To introduce deuterium at the 4-methyl position, deuterated reagents would be required in the final step.

A more direct approach involves the deuteration of 2,6-di-tert-butylphenol at the 4-position followed by methylation with a deuterated methyl source, or direct deuteration of BHT itself.

Experimental Protocol: Synthesis of 2,6-di-tert-butyl-4-(trideuteromethyl)phenol

This protocol is a conceptual adaptation based on known synthetic methods for BHT and deuteration.

Step 1: Synthesis of 2,6-di-tert-butyl-4-(hydroxymethyl)phenol

-

To a solution of 2,6-di-tert-butylphenol in an appropriate solvent (e.g., ethanol), add formaldehyde and a base catalyst (e.g., sodium hydroxide).

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the product by column chromatography to obtain 2,6-di-tert-butyl-4-(hydroxymethyl)phenol.

Step 2: Reduction to 2,6-di-tert-butyl-4-(trideuteromethyl)phenol

-

Dissolve the product from Step 1 in a suitable solvent (e.g., tetrahydrofuran).

-

Add a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄), portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with D₂O and then a saturated aqueous solution of sodium sulfate.

-

Filter the mixture and extract the filtrate with an organic solvent.

-

Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography to yield 2,6-di-tert-butyl-4-(trideuteromethyl)phenol.

Quantitative Data: Metabolic Stability and Antioxidant Activity

The primary rationale for deuterating ionol is to enhance its metabolic stability. The following table summarizes comparative data on the metabolism of deuterated and non-deuterated BHT.

| Parameter | Non-Deuterated BHT | Deuterated BHT (BHT-d3) | Fold Change | Reference |

| In Vitro Metabolism Rate to BHT-QM | Slower deuteration of the 4-methyl group | Significantly slower | - | [2] |

| In Vitro Metabolism Rate to BHT-OH | Faster with deuteration | Increased | - | [2] |

| In Vivo Pulmonary Toxicity in Mice | Higher | Significantly lower | - | [2] |

BHT-QM: 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone BHT-OH: 2,6-di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone

Regarding antioxidant activity, the primary mechanism of phenolic antioxidants like BHT involves the donation of a hydrogen atom from the hydroxyl group to scavenge free radicals. Deuteration of the 4-methyl group is not expected to significantly alter this hydrogen atom transfer process. Therefore, the intrinsic radical-scavenging activity of deuterated and non-deuterated ionol is likely to be very similar. However, by slowing metabolism, deuteration can prolong the duration of the antioxidant effect in a biological system.

Experimental Protocols

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is a standard method for evaluating the antioxidant capacity of phenolic compounds.[8][9][10][11]

-

Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Sample Preparation: Prepare stock solutions of the test compounds (deuterated and non-deuterated ionol) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol at various concentrations.

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a specific volume of the DPPH solution.

-

Add an equal volume of the sample or standard solution.

-

For the blank, use methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

GC-MS Analysis for Isotopic Purity and Metabolite Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for determining the isotopic purity of deuterated compounds and identifying their metabolites.[12][13]

-

Sample Preparation:

-

For isotopic purity analysis, dissolve the synthesized deuterated ionol in a suitable volatile solvent.

-

For metabolite analysis, extract the metabolites from in vitro (e.g., liver microsomes) or in vivo (e.g., plasma, urine) samples using an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction).

-

Derivatize the analytes if necessary to improve their volatility and thermal stability for GC analysis.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Use a capillary column suitable for the analysis of phenolic compounds (e.g., a non-polar or medium-polar column).

-

Oven Temperature Program: Optimize the temperature program to achieve good separation of the analytes.

-

Carrier Gas: Use an inert gas like helium or hydrogen.

-

Mass Spectrometer: Operate the mass spectrometer in either full-scan mode to identify unknown metabolites or selected ion monitoring (SIM) mode for targeted quantification.

-

-

Data Analysis:

-

Isotopic Purity: Determine the isotopic enrichment by analyzing the mass spectrum of the deuterated compound and comparing the relative abundances of the molecular ions corresponding to different numbers of deuterium atoms.

-

Metabolite Identification: Identify metabolites by comparing their mass spectra with those of authentic standards or by interpreting their fragmentation patterns.

-

Signaling Pathways and Biological Effects

Ionol, as a potent antioxidant, exerts its biological effects through the modulation of key signaling pathways involved in cellular stress responses and inflammation. Deuteration, by enhancing its metabolic stability, can lead to a more sustained impact on these pathways.

The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes. Antioxidants like BHT can indirectly activate this pathway by reducing the overall oxidative stress, thus promoting cellular protection.

Caption: The Keap1-Nrf2 signaling pathway modulated by deuterated ionol.

The NF-κB Inflammatory Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes.[14] Chronic activation of NF-κB is associated with various inflammatory diseases. Studies have shown that BHT can block the activation of NF-κB, thereby exerting anti-inflammatory effects.[15] By reducing oxidative stress, which is a known activator of NF-κB, deuterated ionol can contribute to the suppression of inflammatory responses.

References

- 1. Deuterated drug - Wikipedia [en.wikipedia.org]

- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol - Google Patents [patents.google.com]

- 7. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iomcworld.com [iomcworld.com]

- 12. youtube.com [youtube.com]

- 13. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 15. BHT blocks NF-kappaB activation and ethanol-induced brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Abscisic Acid in Plant Tissues Using a Deuterated Internal Standard with LC-MS/MS

Introduction

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the accurate and sensitive quantification of small molecules in complex biological matrices.[1][2][3] In targeted metabolomics, particularly for the analysis of phytohormones like abscisic acid (ABA), the use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][4]

Note on Ethylene-b-ionol-d3: An initial literature search did not yield specific applications of "this compound" in LC-MS/MS analysis. Therefore, this application note provides a representative protocol for the quantitative analysis of the plant hormone abscisic acid (ABA) using a commercially available deuterated internal standard, such as d4-Abscisic Acid. The principles and procedures outlined here are broadly applicable to the use of other deuterated internal standards in LC-MS/MS-based targeted quantification.

Abscisic acid is a key phytohormone involved in various physiological processes in plants, including stress responses and seed development.[5] This document provides a detailed protocol for the extraction and quantification of ABA from plant tissues using an LC-MS/MS method with a deuterated internal standard.

Principle of Isotope Dilution Mass Spectrometry

The quantification method is based on the principle of stable isotope dilution. A known amount of the deuterated internal standard (e.g., d4-ABA) is added to the sample at the beginning of the extraction process.[1] The internal standard is chemically identical to the analyte (ABA) but has a different mass due to the presence of deuterium atoms. It co-elutes with the analyte during chromatographic separation and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the endogenous analyte in the sample can be accurately determined, as any sample loss or matrix-induced signal suppression or enhancement will affect both the analyte and the internal standard equally.

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

Materials and Reagents

-

Abscisic Acid (ABA) standard (Sigma-Aldrich)

-

d4-Abscisic Acid (d4-ABA) internal standard (Olchemim)

-

LC-MS grade methanol, acetonitrile, and water (Fisher Scientific)

-

Formic acid (≥98%, Sigma-Aldrich)

-

Plant tissue (e.g., Arabidopsis thaliana leaves)

-

Liquid nitrogen

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation and Extraction

-

Homogenization: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.

-

Extraction: To the powdered tissue, add 1 mL of ice-cold extraction solvent (e.g., methanol:water:formic acid, 80:19:1, v/v/v).

-

Internal Standard Spiking: Add a known amount of d4-ABA internal standard solution to each sample. The final concentration of the internal standard should be comparable to the expected concentration of the endogenous ABA.

-

Incubation and Centrifugation: Vortex the samples and incubate at 4°C for 30 minutes with shaking. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a new tube.

-

Solid Phase Extraction (SPE) Cleanup (Optional but Recommended):

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with 1 mL of 10% methanol in water to remove interfering compounds.

-

Elute the ABA and d4-ABA with 1 mL of 80% methanol in water.[4]

-

-

Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen gas. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a general guideline and should be optimized for the specific instrument used.

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| LC System | Agilent 1200 series or equivalent |

| Column | Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)[4] |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B in 10 min, hold for 2 min, return to 5% B in 1 min, and re-equilibrate for 5 min |

| Flow Rate | 0.5 mL/min[4] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| MS System | Triple quadrupole mass spectrometer (e.g., AB Sciex 3200 QTRAP)[4] |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[4] |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | -4500 V |

| Curtain Gas | 20 psi |

| Collision Gas | Nitrogen |

Multiple Reaction Monitoring (MRM)

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection. The precursor and product ions for ABA and its deuterated internal standard are monitored.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| ABA | 263.1 | 153.1 | -22 | 150 |

| 263.1 | 219.1 | -18 | 150 | |

| d4-ABA (IS) | 267.1 | 157.1 | -22 | 150 |

| 267.1 | 223.1 | -18 | 150 |

Note: The optimal collision energies may vary between different mass spectrometer models and should be determined experimentally.

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards containing a fixed concentration of the d4-ABA internal standard and varying concentrations of the ABA standard.

-

Peak Integration: Integrate the peak areas for the specified MRM transitions of both ABA and d4-ABA in the calibration standards and the samples.

-

Ratio Calculation: Calculate the ratio of the peak area of ABA to the peak area of d4-ABA for each standard and sample.

-

Linear Regression: Plot the peak area ratio against the concentration of the ABA standards to generate a calibration curve. A linear regression with a weighting factor of 1/x is typically used.

-

Concentration Determination: Determine the concentration of ABA in the samples by interpolating their peak area ratios from the calibration curve.

Workflow Diagram

References

- 1. youtube.com [youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Multiple Reaction Monitoring Mode Based Liquid Chromatography-Mass Spectrometry Method for Simultaneous Quantification of Brassinolide and Other Plant Hormones Involved in Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ethylene-b-ionol-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene-β-ionol-d3 is a deuterated derivative of β-ionol, an apocarotenoid alcohol. Its stable isotope labeling makes it an ideal internal standard for the quantification of β-ionol and related carotenoid metabolites in various biological matrices. The use of a deuterated internal standard is a widely accepted practice in mass spectrometry-based quantification, as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[1][2][3] This document provides a detailed protocol for the use of Ethylene-β-ionol-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Physicochemical Properties of Ethylene-b-ionol-d3

| Property | Value |

| CAS Number | 77265-43-1 |

| Molecular Formula | C₁₅H₂₁D₃O |

| Molecular Weight | 223.37 g/mol |

| Appearance | Light Yellow Oil |

| Storage | 2-8°C Refrigerator |

(Data sourced from supplier information)[4]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for the accurate quantification of analytes.[1][2] A known amount of a stable isotope-labeled internal standard (in this case, Ethylene-β-ionol-d3) is added to the sample at the beginning of the sample preparation process. The internal standard is chemically identical to the analyte of interest but has a different mass due to the presence of heavy isotopes (deuterium). During sample extraction, purification, and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the analyte to the internal standard using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined.

Experimental Protocol: Quantification of β-ionol in Plant Tissue

This protocol provides a general method for the quantification of β-ionol in plant tissue using Ethylene-β-ionol-d3 as an internal standard. Optimization may be required for specific tissue types and instrumentation.

Materials and Reagents

-

β-ionol analytical standard

-

Ethylene-β-ionol-d3 internal standard

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Plant tissue samples

-

Liquid nitrogen

-

Homogenizer

-

Centrifuge

-

Nitrogen evaporator

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh 1 mg of β-ionol and dissolve it in 1 mL of methanol.

-

Accurately weigh 1 mg of Ethylene-β-ionol-d3 and dissolve it in 1 mL of methanol.

-

Store stock solutions at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of β-ionol by serially diluting the primary stock solution with methanol to achieve a concentration range of 1 ng/mL to 1000 ng/mL.

-

Prepare a working internal standard solution of Ethylene-β-ionol-d3 at a concentration of 100 ng/mL by diluting the primary stock solution with methanol.

-

Sample Preparation

-

Homogenization: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

-

Extraction:

-

Transfer the powdered tissue to a centrifuge tube.

-

Add 10 µL of the 100 ng/mL Ethylene-β-ionol-d3 internal standard working solution.

-

Add 1 mL of ice-cold methanol.

-

Vortex vigorously for 1 minute.

-

Sonicate in an ice bath for 10 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet with another 1 mL of methanol.

-

Combine the supernatants.

-

-

Purification (Solid Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the combined supernatant onto the SPE cartridge.

-

Wash the cartridge with 3 mL of 20% methanol in water to remove polar interferences.

-

Elute the analytes with 3 mL of ethyl acetate.

-

-

Evaporation and Reconstitution:

-

Dry the eluate under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).

-

Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The following are suggested starting parameters and may require optimization.

Liquid Chromatography (LC) Conditions:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and re-equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions:

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | +4500 V |

| Source Temperature | 400°C |

| Collision Gas | Argon |

MRM Transitions (Hypothetical):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| β-ionol | 195.2 | 137.1 | 15 |

| Ethylene-β-ionol-d3 | 198.2 | 140.1 | 15 |

Note: The specific MRM transitions and collision energies should be optimized by infusing the individual standard solutions into the mass spectrometer.

Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of β-ionol to Ethylene-β-ionol-d3 against the concentration of the β-ionol working standards. A linear regression with a weighting factor of 1/x is typically used.

-

Quantification: Calculate the concentration of β-ionol in the samples by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.

The concentration of the endogenous compound in the sample can be calculated using the following formula:

Amount of endogenous compound in sample = (Peak area of endogenous ion / Peak area of internal standard ion) x Amount of internal standard added

Method Validation (Example Data)

The following tables present example data for the validation of the analytical method.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | R² |

| β-ionol | 1 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | 5 | < 10 | < 15 | 95 - 105 |

| Medium | 50 | < 8 | < 12 | 97 - 103 |

| High | 500 | < 5 | < 10 | 98 - 102 |

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Analyte | LOD (ng/mL) | LOQ (ng/mL) |

| β-ionol | 0.5 | 1.0 |

Table 4: Recovery

| Analyte | Spiked Concentration (ng/mL) | Recovery (%) |

| β-ionol | 10 | 92 |

| 100 | 95 | |

| 800 | 98 |

Diagrams

Caption: Experimental workflow for the quantification of β-ionol.

Caption: Logic of isotope dilution for accurate quantification.

Conclusion

The protocol described provides a robust framework for the quantification of β-ionol in biological samples using Ethylene-β-ionol-d3 as an internal standard. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results in mass spectrometry-based analysis. This method can be adapted for the quantification of other related carotenoid metabolites and in different biological matrices, making it a valuable tool for researchers in plant science, food chemistry, and drug metabolism studies.

References

- 1. Determination of endogenous and supplied deuterated abscisic acid in plant tissues by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry with multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deuterium-labeled phaseic acid and dihydrophaseic acids for internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods for the quantitation of abscisic acid and its precursors from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

Application Note: Quantification of Abscisic Acid and its Metabolites Using a Deuterated Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abscisic acid (ABA) is a key plant hormone that regulates various aspects of plant growth, development, and stress responses, including seed dormancy, stomatal closure, and leaf senescence.[1][2] The precise control of ABA levels is crucial for these processes and is achieved through a dynamic balance of biosynthesis and catabolism. The primary catabolic pathways for ABA involve oxidation and conjugation.[3][4] The oxidative pathway, which is the major route, involves the hydroxylation of ABA to 8'-hydroxy-ABA, which is then spontaneously converted to phaseic acid (PA). PA can be further metabolized to dihydrophaseic acid (DPA).[1][2][3] The other significant pathway is the conjugation of ABA to form abscisic acid glucose ester (ABA-GE), an inactive storage form.[4]

Accurate quantification of ABA and its metabolites is essential for understanding their physiological roles. Due to their low concentrations in plant tissues, highly sensitive and specific analytical methods are required.[5][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for this purpose, offering high sensitivity and selectivity.[7] The use of stable isotope-labeled internal standards, such as deuterated ABA (e.g., d6-ABA), is critical for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[8][9][10] This application note provides a detailed protocol for the quantification of ABA and its major metabolites—PA, DPA, and ABA-GE—in plant tissues using a deuterated internal standard. While the user specified "Ethylene-b-ionol-d3", a more commonly used and commercially available deuterated standard for ABA analysis is (+)-Abscisic Acid-d6, which will be referenced in this protocol. The principles and procedures outlined are broadly applicable to other deuterated ABA analogs.

Abscisic Acid Signaling Pathway

The perception and transduction of the ABA signal are mediated by a core signaling module. This pathway is initiated by the binding of ABA to pyrabactin resistance (PYR)/pyrabactin resistance-like (PYL)/regulatory component of ABA receptor (RCAR) proteins. This binding event leads to a conformational change in the receptor, enabling it to interact with and inhibit Type 2C protein phosphatases (PP2Cs), which are negative regulators of the pathway. The inhibition of PP2Cs allows for the activation of sucrose non-fermenting 1-related protein kinase 2s (SnRK2s), which are positive regulators. Activated SnRK2s then phosphorylate downstream targets, including transcription factors and ion channels, to elicit various physiological responses.[1][2]

Caption: Core components of the abscisic acid (ABA) signaling pathway.

Experimental Protocols

Sample Preparation

Proper sample collection and preparation are crucial for accurate metabolomic analysis.[11]

-

Materials:

-

Plant tissue (e.g., leaves, roots, seeds)

-

Liquid nitrogen

-

Mortar and pestle or bead mill homogenizer

-

Lyophilizer (freeze-dryer)

-

Microcentrifuge tubes (2 mL)

-

Analytical balance

-

-

Protocol:

-

Harvest plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

-

Store samples at -80°C until further processing.

-

Lyophilize the frozen tissue to remove water.

-

Homogenize the dried tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.[5][12]

-

Accurately weigh 20-50 mg of the homogenized powder into a 2 mL microcentrifuge tube.[13]

-

Extraction of ABA and its Metabolites

-

Materials:

-

Protocol:

-

Prepare the extraction solvent containing the deuterated internal standard at a known concentration (e.g., 50 ng/mL).

-

Add 1 mL of the extraction solvent with the internal standard to each pre-weighed plant tissue sample.[14]

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Sonicate the samples for 15 minutes in a cold water bath.[14]

-

Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C.[14]

-

Carefully transfer the supernatant to a new tube.

-

For exhaustive extraction, the pellet can be re-extracted with another 1 mL of the extraction solvent, and the supernatants can be pooled. However, with the use of an internal standard, a single extraction can provide accurate results.[5][12]

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended)

For complex matrices, an SPE cleanup step can reduce matrix effects and improve data quality.[5][12][15]

-

Materials:

-

SPE cartridges (e.g., Oasis HLB)

-

Methanol

-

Water

-

Acetic acid

-

SPE manifold

-

-

Protocol:

-

Reconstitute the dried extract in 1 mL of 1% acetic acid.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 1% acetic acid.

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge with 1 mL of a weak solvent solution (e.g., methanol:water:acetic acid, 10:89:1) to remove polar interferences.[15]

-

Elute the analytes with 1-2 mL of a stronger solvent (e.g., methanol:water:acetic acid, 80:19:1).[15]

-

Evaporate the eluate to dryness and reconstitute in a suitable volume (e.g., 100-200 µL) of the initial LC mobile phase (e.g., 30:70 methanol:water with 0.1% formic acid).[15]

-

Filter the final sample through a 0.22 µm syringe filter before LC-MS/MS analysis.[15]

-

LC-MS/MS Analysis

-

Instrumentation:

-

LC Conditions (Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid[15]

-

Gradient: A linear gradient tailored to separate the analytes of interest. For example, start with a low percentage of B, ramp up to a high percentage, hold, and then re-equilibrate.

-

Flow Rate: 0.3 - 0.5 mL/min[15]

-

Injection Volume: 5 - 10 µL[16]

-

Column Temperature: 30-40°C

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.[15]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard must be optimized. Example transitions are provided in the table below.

-

Instrument Parameters: Optimize source parameters such as ion spray voltage, temperature, and gas flows for maximum sensitivity.[15]

-

Workflow for ABA Metabolite Quantification

The overall workflow from sample collection to data analysis is depicted in the following diagram.

Caption: Experimental workflow for the quantification of ABA metabolites.

Data Presentation and Quantification

Quantification is based on the ratio of the peak area of the endogenous analyte to the peak area of the deuterated internal standard. A calibration curve is generated using standards of known concentrations with a fixed amount of the internal standard.[17][18]

Table 1: Example MRM Transitions for ABA and Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Abscisic Acid (ABA) | 263.1 | 153.1 |

| (+)-Abscisic Acid-d6 (d6-ABA) | 269.1 | 159.1 |

| Phaseic Acid (PA) | 279.1 | 139.1 |

| Dihydrophaseic Acid (DPA) | 281.1 | 167.1 |

| ABA-Glucose Ester (ABA-GE) | 425.2 | 263.1 |

Note: These are common transitions and should be optimized for the specific instrument used.

Table 2: Quantitative Data of ABA and Metabolites in Brassica napus

The following table presents example data adapted from a study on Brassica napus siliques, illustrating the levels of ABA and its metabolites at different developmental stages.[5][12]

| Compound | Tissue | 24 Days After Anthesis (pmol/g dry mass) | 45 Days After Anthesis (pmol/g dry mass) |

| Abscisic Acid (ABA) | Seeds | 23300 | 292 |

| Valves | 447 | 325 | |

| Phaseic Acid (PA) | Seeds | 1280 | 1140 |

| Valves | 10800 | 11600 | |

| Dihydrophaseic Acid (DPA) | Seeds | 1850 | 18600 |

| Valves | 97300 | 56300 | |

| ABA-Glucose Ester (ABA-GE) | Seeds | 4500 | 1500 |

| Valves | 3200 | 2800 |

Table 3: Method Validation Parameters

A robust analytical method should be validated for several parameters to ensure reliable results.[17][18][19]

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio > 3 |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio > 10[17][18] |

| Accuracy | The closeness of the measured value to the true value. | Recovery of 80-120% |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative standard deviation (RSD) < 15% |

| Matrix Effect | The effect of co-eluting, interfering substances on the ionization of the target analyte. | Assessed by comparing the response of an analyte in a post-extraction spiked sample to that in a pure solvent. |

Conclusion